molecular formula C11H14N2O2S B8764325 Methyl 4-(3-ethylthioureido)benzoate

Methyl 4-(3-ethylthioureido)benzoate

Cat. No.: B8764325
M. Wt: 238.31 g/mol
InChI Key: QGGJOJQYQXUGPT-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethylthioureido)benzoate is a thiourea derivative characterized by a methyl benzoate core substituted with an ethylthioureido group (–NH–C(=S)–NH–C₂H₅) at the para position. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

methyl 4-(ethylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H14N2O2S/c1-3-12-11(16)13-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H2,12,13,16)

InChI Key

QGGJOJQYQXUGPT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Methyl 4-(3-ethylthioureido)benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Thioureido Group Ester Group Physical State References
This compound (Target) C₁₁H₁₄N₂O₂S 254.3 Ethyl (–C₂H₅) Methyl Solid* N/A
Ethyl 4-(3-phenylthioureido)benzoate C₁₆H₁₆N₂O₂S 300.4 Phenyl (–C₆H₅) Ethyl Solid
Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate C₁₈H₁₈N₂O₃S 342.4 2-Methylbenzoyl Ethyl Solid
Ethyl 4-(3-butyrylthioureido)benzoate C₁₄H₁₈N₂O₃S 294.4 Butyryl (–C₃H₇CO) Ethyl Solid
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₉H₂₆N₄O₃ 478.5 2-Phenylquinoline-piperazine Methyl Yellow/white solid

*Inferred from analogs in evidence.

Key Observations:

Substituent Effects: Ethyl vs. Phenyl: The target compound’s ethyl group (–C₂H₅) is smaller and less hydrophobic than the phenyl group in Ethyl 4-(3-phenylthioureido)benzoate . This difference likely reduces steric hindrance and increases solubility in polar solvents. Acyl vs.

Crystallinity and Purification :

  • Analogs in (C1–C7) were crystallized from ethyl acetate, yielding yellow/white solids . Halogenated derivatives (e.g., C2: 4-bromophenyl) may exhibit higher melting points due to stronger van der Waals forces.

Hydrogen-Bonding and Solubility

  • H-Bond Donors/Acceptors: The target compound has two H-bond donors (thioureido –NH groups) and three acceptors (ester carbonyl, thiourea –S, and ester –O), comparable to analogs in .
  • Solubility Trends : Ethyl esters (e.g., ) may exhibit lower aqueous solubility than methyl esters due to increased hydrophobicity. Acylated derivatives () could show intermediate solubility due to polar carbonyl groups.

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